2,6-Dichloro-4-methoxypyridine
Overview
Description
2,6-Dichloro-4-methoxypyridine is an organic compound with the molecular formula C6H5Cl2NO. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methoxy group at the 4 position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichloro-4-methoxypyridine can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloro-4-nitropyridine with methanol in the presence of a base such as potassium carbonate. The reaction mixture is typically heated under reflux conditions to facilitate the substitution of the nitro group with a methoxy group .
Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of microwave-assisted reactions to enhance the reaction rate and yield. For example, a mixture of 2,6-dichloro-4-nitropyridine, potassium carbonate, and methanol can be heated in a microwave reactor at 70°C for 25 minutes. The reaction mixture is then diluted with methanol, and the product is isolated by extraction and purification .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-methoxypyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines or thiols under basic conditions to replace the chlorine atoms.
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyridines where the chlorine atoms are replaced by other functional groups.
Oxidation: Oxidation can lead to the formation of pyridine N-oxides.
Reduction: Reduction typically results in the formation of partially or fully reduced pyridine derivatives.
Scientific Research Applications
2,6-Dichloro-4-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in the development of bioactive molecules for studying biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-methoxypyridine involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
- 2,4-Dichloro-6-methoxypyridine
- 2,6-Dichloro-3-methylpyridine
- 2,6-Dichloro-4-nitropyridine
Comparison: 2,6-Dichloro-4-methoxypyridine is unique due to the presence of both chlorine and methoxy groups, which confer distinct reactivity and propertiesSimilarly, 2,6-Dichloro-3-methylpyridine differs in its methyl group, which influences its reactivity and use in different chemical syntheses .
Properties
IUPAC Name |
2,6-dichloro-4-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQWWYZZOZBFHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391426 | |
Record name | 2,6-dichloro-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17228-75-0 | |
Record name | 2,6-Dichloro-4-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17228-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-dichloro-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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